molecular formula C13H23NO4 B11765820 (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B11765820
M. Wt: 257.33 g/mol
InChI Key: XCPMDVSCEXNFGR-ZANVPECISA-N
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Description

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate cyclohexane derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, which may include oxidation or hydrolysis steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of substituents.

    (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid: A similar compound without the Boc protection.

Uniqueness

(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc-protected amino group, which provides stability and selectivity in various chemical reactions.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(1S,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m0/s1

InChI Key

XCPMDVSCEXNFGR-ZANVPECISA-N

Isomeric SMILES

C[C@@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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